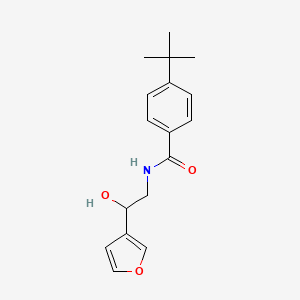
4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” belong to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like “4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” would consist of a benzene ring attached to a carboxamide group, with a tert-butyl group attached to one of the carbons of the benzene ring .Scientific Research Applications
Synthesis and Properties of Polyamides Derived from 4-tert-Butylcatechol
- Overview : Synthesis and properties of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol were investigated. These polyamides displayed noncrystalline nature, high solubility in polar solvents, and could form transparent, flexible, and tough films. They exhibited high thermal stability with glass transition temperatures mostly over 200°C and 10% weight loss temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions of tert-Butyl Phenylazocarboxylates
- Applications : tert-Butyl phenylazocarboxylates, used as building blocks in synthetic organic chemistry, enable nucleophilic substitutions and radical reactions. These compounds facilitate modifications through aromatic amines, alcohols, and even radical reactions like oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).
Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines
- Synthesis Methods : tert-Butanesulfinyl aldimines and ketimines, with alpha-benzyloxy or alpha-silyloxy substituents, are effective precursors for synthesizing protected 1,2-amino alcohols. They enable high yields and diastereoselectivities in reactions with various organometallic reagents (Tang, Volkman, & Ellman, 2001).
Versatility of N-tert-Butanesulfinyl Imines in Asymmetric Amine Synthesis
- Synthetic Utility : N-tert-Butanesulfinyl aldimines and ketimines are highly versatile for asymmetric amine synthesis. These imines, activated by the tert-butanesulfinyl group, allow for the addition of various nucleophiles and facilitate the synthesis of diverse amines with high enantioenrichment (Ellman, Owens, & Tang, 2002).
Organogels Formed by Perylenetetracarboxylic Diimides
- Material Properties : Perylenetetracarboxylic diimide compounds with substitutions at imide nitrogen positions, such as 1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, can form fluorescent gels in certain solvents. These organogels, composed of either H-aggregates or J-aggregates, demonstrate temperature-responsive properties and potential applications in novel material design (Wu, Xue, Shi, Chen, & Li, 2011).
Synthesis of 1,4-Benzothiazinones
- Biological Application Potential : Synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one, involving furan-2,3-diones or acylpyruvic acids with o-aminothiophenols, have been developed. These compounds, with potential in biological activity studies and as chemosensors and fluorescence agents, exhibit preliminary antimicrobial activity and acute toxicity (Stepanova, Dmitriev, & Maslivets, 2020).
Synthesis of Benz[a]azulenes via Cycloaddition of 2H-Cyclohepta[b]furan-2-ones
- Chemical Synthesis and Properties : Benz[a]azulenes with formyl and tert-butyl groups were synthesized using 2H-cyclohepta[b]furan-2-ones and enamines. These compounds, with formyl group elimination and benz[a]azulene derivatives creation, displayed unique optical and electrochemical properties, highlighting their potential in luminescence and redox applications (Shoji et al., 2022).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This interaction with its targets could lead to changes in the cellular environment and trigger downstream effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could contribute to the compound’s overall biological effect.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, suggesting that this compound could also have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
4-tert-butyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)14-6-4-12(5-7-14)16(20)18-10-15(19)13-8-9-21-11-13/h4-9,11,15,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFIQZINROGDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



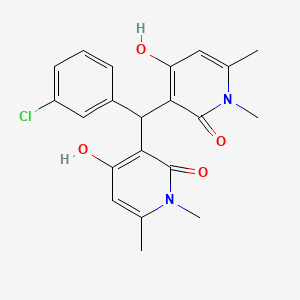
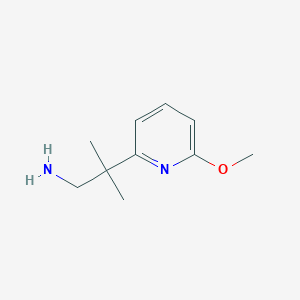
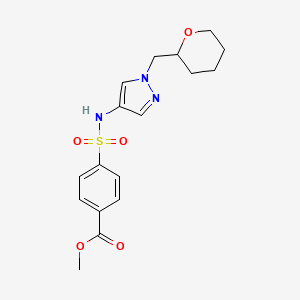
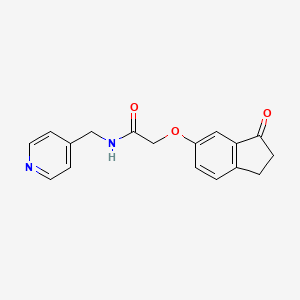

![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)
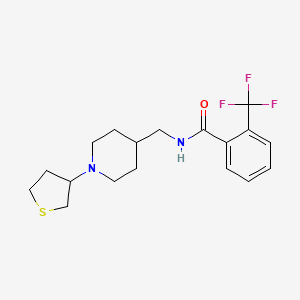
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2856909.png)
![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)
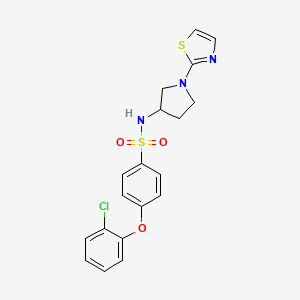
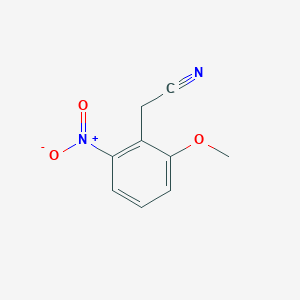
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)